Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate
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Overview
Description
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is an organic compound with the molecular formula C14H15ClO4 It is known for its unique structure, which includes a chlorophenyl group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion using sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 4-chlorobenzyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the formation of enolate ions.
Alkyl Halides: Such as 4-chlorobenzyl bromide, used in alkylation reactions.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Scientific Research Applications
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Catalysis: Used in catalytic reactions to facilitate the formation of specific products.
Mechanism of Action
The mechanism of action of Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various reactions, such as alkylation and substitution, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A commonly used malonic ester in organic synthesis.
Diethyl 2-(4-chlorophenyl)methylidenepropanedioate: A structurally similar compound with a different substitution pattern.
Uniqueness
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is unique due to its specific substitution pattern and the presence of the oxane ring
Properties
Molecular Formula |
C19H23ClO6 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate |
InChI |
InChI=1S/C19H23ClO6/c1-3-25-17(22)15(18(23)26-4-2)16(21)19(10-5-11-24-12-19)13-6-8-14(20)9-7-13/h6-9,15H,3-5,10-12H2,1-2H3 |
InChI Key |
HLSNQCHTMBZIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1(CCCOC1)C2=CC=C(C=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
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